4-(dimethylsulfamoyl)-N-{[4-(4-fluorophenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide
Description
This compound is a benzamide derivative featuring a 1,2,4-triazole core substituted with a 4-fluorophenyl group, a sulfanyl-linked carbamoylmethyl moiety, and a 3-methylphenyl carbamoyl group. The sulfonamide group contributes to antimicrobial activity, as seen in related compounds .
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[[4-(4-fluorophenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27FN6O4S2/c1-18-5-4-6-21(15-18)30-25(35)17-39-27-32-31-24(34(27)22-11-9-20(28)10-12-22)16-29-26(36)19-7-13-23(14-8-19)40(37,38)33(2)3/h4-15H,16-17H2,1-3H3,(H,29,36)(H,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPWHIKBYKKYMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27FN6O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(dimethylsulfamoyl)-N-{[4-(4-fluorophenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the triazole ring, followed by the introduction of the fluorophenyl group and the sulfamoyl group. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Structural Characteristics
- IUPAC Name: 4-(dimethylsulfamoyl)-N-{[4-(4-fluorophenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide
- Molecular Formula: C26H23F4N5O3S2
- Molecular Weight: 593.6 g/mol
- Canonical SMILES: CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC4=CC(=CC=C4)C(F)(F)F
These properties indicate the compound's potential for interaction with biological systems and its utility in synthetic chemistry.
Medicinal Chemistry
Drug Development: The compound has been investigated for its potential as a therapeutic agent against various diseases. Its structure allows for the modulation of biological activity through interactions with specific molecular targets such as enzymes and receptors.
Case Study: A study highlighted the synthesis of similar triazole derivatives that exhibited antimicrobial activity. The structural modifications were shown to enhance efficacy against bacterial strains, indicating that derivatives of this compound may also possess similar properties .
Enzyme Inhibition: Research has suggested that compounds with triazole moieties can act as enzyme inhibitors. The specific interactions of this compound with target enzymes could lead to significant biological effects, including anti-inflammatory and anticancer activities.
Example of Biological Screening: A related study demonstrated the synthesis and screening of 1H-1,2,4-triazole derivatives for their antimicrobial properties, revealing promising results for compounds with similar structural features .
Material Science
Development of New Materials: The unique chemical structure of this compound allows it to be used as a building block for synthesizing novel materials with enhanced properties. This includes applications in polymer chemistry and nanotechnology.
Research Insight: The synthesis of new benzenesulfonamide derivatives has been explored for their potential use in developing advanced materials with specific functional characteristics .
Potential Molecular Targets
- Enzymes: Possible inhibition or activation of key metabolic enzymes.
- Receptors: Binding affinity to various receptors involved in disease pathways.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its hybrid structure combining triazole, sulfonamide, and fluorophenyl groups. Below is a comparative analysis with structurally related analogs:
Key Observations
Triazole vs. Other Heterocycles : The triazole core in the target compound and PC945 is critical for antifungal activity, whereas oxazole () and thiazole () analogs may exhibit divergent biological profiles due to altered electronic properties and binding modes.
Fluorophenyl Substituents : The 4-fluorophenyl group, common in the target compound and PC945, increases metabolic stability and membrane penetration via electron-withdrawing effects .
Synthetic Routes : Analogous triazole derivatives () are synthesized via condensation of hydrazinecarbothioamides with α-halogenated ketones, suggesting similar pathways for the target compound’s preparation. IR and NMR data (e.g., absence of C=O at ~1660 cm⁻¹ in triazoles) confirm tautomeric forms .
Physicochemical Properties
- Molecular Weight : ~650–700 g/mol (estimated), similar to PC945 .
- LogP : Predicted to be moderate (~3–4) due to aromatic rings and polar sulfonamide.
- Hydrogen Bond Donors/Acceptors: 4 donors (NH groups) and 8 acceptors (triazole N, carbonyl O, sulfonamide O), favoring solubility but requiring formulation optimization for bioavailability.
Biological Activity
The compound 4-(dimethylsulfamoyl)-N-{[4-(4-fluorophenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, particularly focusing on its analgesic and anti-inflammatory properties, as well as its interaction with various biological targets.
Chemical Structure and Properties
The compound features a benzamide core substituted with a dimethylsulfamoyl group and a tetrazole moiety , contributing to its unique pharmacological profile. Its molecular formula is C₁₈H₁₈F₃N₅O₂S₂, with a molecular weight of approximately 404.42 g/mol. The presence of the tetrazole ring is significant as it mimics carboxylic acids, enhancing binding to biological targets involved in pain modulation and inflammation pathways.
Analgesic and Anti-inflammatory Effects
Research indicates that this compound exhibits significant analgesic and anti-inflammatory activities. The tetrazole structure allows it to interact effectively with pain pathways, potentially acting as a modulator of ion channels or receptors involved in nociception. Preliminary studies suggest that it may inhibit certain receptors associated with pain perception, making it a candidate for developing new analgesics.
Interaction Studies
Studies focusing on the binding affinity of the compound to various receptors have shown promising results. The compound's ability to mimic natural ligands suggests potential interactions with targets like cyclooxygenase (COX) enzymes, which play crucial roles in inflammatory processes. In vitro assays have indicated that it may inhibit COX activity, thereby reducing inflammation and pain.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 2-(4-fluorophenyl)-N-{[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]}benzamide | Fluorinated phenyl groups | Anticancer properties | Contains a pyrrolopyridine moiety |
| N-[4-bromo-2-(1H-1,2,3,4-tetrazol-5-yl)phenyl]-N'-[3,5-bis(trifluoromethyl)phenyl]urea | Urea linkage with brominated phenyl | Anticancer activity | Urea instead of amide |
| 3-(dimethylsulfamoyl)benzoic acid | Simple benzoic acid structure | Anti-inflammatory properties | Lacks complex tetrazole structure |
The unique combination of the dimethylsulfamoyl group and the tetrazole moiety distinguishes this compound from others by potentially enhancing its pharmacological profile and targeting capabilities.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of similar triazole derivatives. For example:
- A study on triazole derivatives demonstrated their broad spectrum of antimicrobial activity, suggesting that modifications in the triazole ring can lead to enhanced biological effects. These findings support the hypothesis that structural variations in compounds like our target molecule can significantly influence their pharmacological properties .
- Another investigation focused on carbonic anhydrase inhibitors , revealing that certain triazole-containing compounds exhibit potent inhibitory effects against tumor-associated isoforms. This highlights the potential for developing novel therapeutic agents based on similar structural frameworks .
Q & A
Q. What are the key synthetic steps and optimal reaction conditions for synthesizing this compound?
- Methodological Answer : The synthesis involves multi-step reactions, including:
Condensation : Formation of the triazole core via cyclization of thiourea derivatives under reflux in ethanol or DMF (70–80°C, 12–24 hours) .
Sulfanyl Group Introduction : Thiol-ene coupling using mercaptoacetic acid derivatives, requiring inert atmosphere (N₂/Ar) and catalytic bases like NaH .
Amide Bond Formation : EDC/HOBt-mediated coupling for benzamide attachment, optimized at 0–4°C to minimize side reactions .
- Critical Parameters :
| Step | Solvent | Temperature | Catalyst/Purity Yield |
|---|---|---|---|
| Cyclization | DMF | 80°C | 85–90% |
| Thiol coupling | Ethanol | RT | 75–80% |
| Amidation | DCM | 0–4°C | >95% |
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for verifying substituent positions and confirming amide/thiol linkages .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>98%) using C18 columns with acetonitrile/water gradients .
- Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+ calculated for C₂₈H₂₈FN₆O₃S₂: 595.1542) .
Q. What preliminary biological screening approaches are recommended?
- Methodological Answer :
- Antimicrobial Assays : Broth microdilution (MIC determination) against S. aureus and C. albicans (CLSI guidelines) .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Fluorometric assays for CYP450 isoforms (e.g., CYP3A4) to assess metabolic interactions .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of bioactivity?
- Methodological Answer :
- Functional Group Modulation :
- Replace the 4-fluorophenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance target binding .
- Modify the dimethylsulfamoyl moiety to a morpholine sulfonamide for improved solubility .
- Computational Modeling :
- Use molecular docking (AutoDock Vina) to predict interactions with biological targets (e.g., kinases, proteases) .
- Perform DFT calculations to assess electronic effects of substituents on reactivity .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Standardized Assay Conditions : Control variables like pH (7.4 vs. 6.5), temperature (37°C vs. RT), and solvent (DMSO concentration ≤0.1%) .
- Orthogonal Validation : Combine enzymatic assays with cellular models (e.g., gene knockout studies) to confirm target specificity .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets and identify outliers .
Q. What advanced techniques elucidate the compound’s mechanism of action?
- Methodological Answer :
- X-ray Crystallography : Co-crystallize with target proteins (e.g., kinases) to resolve binding modes (CCDC deposition recommended) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
- CRISPR-Cas9 Screening : Identify genetic dependencies in cell lines to map pathways affected by the compound .
Q. How to design flow-chemistry protocols for scalable synthesis?
- Methodological Answer :
- Continuous-Flow Setup : Use microreactors for precise control of residence time (2–5 minutes) and temperature (50–60°C) .
- In-line Analytics : Integrate UV-Vis or IR sensors for real-time monitoring of intermediates .
- Table: Flow Chemistry Parameters :
| Parameter | Optimal Range |
|---|---|
| Flow Rate | 0.5–1.0 mL/min |
| Pressure | 10–15 psi |
| Solvent System | Ethanol/H₂O (7:3) |
Data Contradiction Analysis
Q. Why do solubility and stability profiles vary across studies?
- Methodological Answer :
- Solubility Factors :
- pH-dependent ionization: Use potentiometric titration (e.g., Sirius T3) to measure pKa and logP .
- Polymorph Screening: Conduct PXRD to identify crystalline forms with differing solubility .
- Stility Challenges :
- Oxidative degradation: Assess via accelerated stability studies (40°C/75% RH, 1 month) with LC-MS tracking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
